molecular formula C7H4ClNaO2 B1358484 Sodium p-chlorobenzoate CAS No. 3686-66-6

Sodium p-chlorobenzoate

Cat. No. B1358484
CAS RN: 3686-66-6
M. Wt: 178.55 g/mol
InChI Key: GHMWZRWCBLXYBX-UHFFFAOYSA-M
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Description

Sodium p-chlorobenzoate is the sodium salt of p-Chlorobenzoic acid . It is used as a preservative and may prove useful clinically to prevent and reverse the accumulation of toxic levels of acyl- and arylCoA esters . It is also used in the preparation method of antiviral active bagasse xylan cinnamate/m-chlorobenzoate .


Synthesis Analysis

Sodium p-chlorobenzoate can be synthesized from methyl 4-chlorobenzoate and sodium trimethylsilanolate . The procedure involves heating these two compounds in dry toluene. Sodium 4-chlorobenzoate is isolated as a white solid with an 86% yield .


Molecular Structure Analysis

The molecular formula of Sodium p-chlorobenzoate is C7H4ClNaO2 . Its molecular weight is 178.55 g/mol .


Chemical Reactions Analysis

Sodium p-chlorobenzoate can react with various radicals in the atmosphere . For example, it can react with OH, NO3, and SO4 radicals in atmospheric water droplets . The reaction mechanism of these radicals with Sodium p-chlorobenzoate has been studied .


Physical And Chemical Properties Analysis

Sodium p-chlorobenzoate has a molecular weight of 178.55 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its exact mass is 177.9797513 g/mol .

Scientific Research Applications

1. Molar Volume Studies in Solvent Mixtures

Sodium p-chlorobenzoate has been studied for its apparent molar volumes in solvent mixtures. In a study by Li, Hu, & Lin (1999), densities of sodium chlorobenzoates (including the p-isomer) were measured in N, N-dimethylformamide (DMF)–water mixtures. The study provided insights into solute-solvent interactions and the effects of the solvent structure on sodium chlorobenzoates.

2. Chemical Nucleation in Polymer Systems

Another significant application involves the use of sodium p-chlorobenzoate in polymer systems. Legras et al. (1984) found that sodium p-chlorobenzoate acts as a crystallization promoter in systems like polyethylene terephthalate (PETP) and bisphenol-A-polycarbonate (PC). This process, termed 'chemical nucleation', involves a reaction between the salt and the polymer, enhancing the crystallization rate (Legras et al., 1984).

3. Solubility Enhancement in Hydrotrope Solutions

Studies have also explored the solubility of sodium p-chlorobenzoate in hydrotrope solutions. For instance, Phatak & Gaikar (1993) investigated the solubilities of sodium chlorobenzoates in solutions like sodium butyl monoglycol sulfate and sodium p-toluenesulfonate, providing valuable information on solute-solvent interactions and solution properties.

4. Lyotropic Systems and Micelle Formation

In lyotropic systems, sodium p-chlorobenzoate has been studied for its effects on micelle formation. Bain & Hyde (1971) examined solutions of sodium p-chlorobenzoate and hexadecyl trimethyl ammonium bromide, finding that the properties of these micellar systems can be significantly influenced by the presence of sodium p-chlorobenzoate (Bain & Hyde, 1971).

Safety And Hazards

Sodium p-chlorobenzoate is harmful if swallowed . It can cause irritation to the skin, eye, and upper respiratory tract . Long-term exposure can have toxic effects .

properties

IUPAC Name

sodium;4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMWZRWCBLXYBX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-11-3 (Parent)
Record name Sodium p-chlorobenzoate
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DSSTOX Substance ID

DTXSID70190346
Record name Sodium p-chlorobenzoate
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Molecular Weight

178.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium p-chlorobenzoate

CAS RN

3686-66-6
Record name Sodium p-chlorobenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-, sodium salt (1:1)
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Record name Sodium p-chlorobenzoate
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Record name Benzoic acid, 4-chloro-, sodium salt (1:1)
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Record name SODIUM P-CHLOROBENZOATE
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was followed using methyl 4-chlorobenzoate (4.55 g, 26.6 mmol), sodium trimethylsilanolate (2.99 g, 26.6 mmol), dry toluene (150 mL), and 4 h of heating at 80°. Sodium 4-chlorobenzoate (4.50 g, 86% yield) was isolated as a white solid: 1H NMR (D2O, DSS, 80 MHz) δ 7.65 ppm (ABq, Δν1-3 =29 Hz, J=8 Hz, Ar--H's, 4H).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sodium p-Chlorobenzoate influence the properties of solutions containing cationic surfactants like cetyl trimethyl ammonium bromide (CTAB)?

A: Research indicates that Sodium p-Chlorobenzoate significantly impacts the behavior of CTAB solutions. [, ] Specifically, it's been observed to alter the viscosity, potentially due to interactions between the negatively charged benzoate group and the positively charged head group of CTAB, leading to the formation of thread-like aggregates. [] These structural changes can further influence the adsorption of CTAB onto various surfaces like alumina and affect the sedimentation volume of particles like titanium dioxide in these solutions. [] Additionally, studies utilizing light scattering and flow birefringence suggest that Sodium p-Chlorobenzoate, at specific molar ratios with CTAB, promotes the formation of larger micellar structures in solution. []

Q2: Can Sodium p-Chlorobenzoate be used as a reference compound in studies investigating the degradation of pollutants?

A: Yes, Sodium p-Chlorobenzoate has been successfully employed as a reference compound in advanced oxidation processes, specifically in studies evaluating the degradation of pollutants like 1,3,6-naphthalenetrisulfonic acid using ozone. [] Its known reaction rate constant with hydroxyl radicals (kOH = 3.7 × 109 M−1 s−1) makes it suitable for competitive kinetics studies to determine the degradation rate constants of target pollutants. []

Q3: Are there any studies exploring the coordination chemistry of Sodium p-Chlorobenzoate with transition metals?

A: Yes, research shows that the 4-chlorobenzoate anion (derived from Sodium 4-chlorobenzoate) can act as a ligand in coordination complexes with transition metals like Zinc (Zn). [] In a study exploring the structural diversity of Zinc(II) coordination polymers, Sodium 4-chlorobenzoate, in conjunction with 1,2-di(pyridin-4-yl)ethane, resulted in the formation of a chain-like coordination polymer structure characterized by single-crystal X-ray diffraction. []

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